2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile
Description
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)14(16,17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGRGYSIYSKCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737653 | |
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154606-29-8 | |
| Record name | 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Aromatic Precursors
A critical step in synthesizing halogenated trifluoromethyl aromatics involves nitration to introduce reactive nitro groups. As demonstrated in the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate, nitration of o-chlorotrifluoromethylbenzene using acetic anhydride and concentrated nitric acid (68%) at 10–15°C produces 4-nitro-2-trifluoromethylchlorobenzene with minimal isomer formation. This method avoids the high temperatures (>40°C) required in traditional mixed-acid nitration, reducing decomposition risks. For 2-chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile, a similar nitration protocol could be applied to a chlorinated trifluoromethylbenzene precursor, followed by functional group manipulation to introduce the cyano moiety.
Reduction of Nitro Intermediates
Post-nitration, nitro groups are typically reduced to amines. Patent CN110885298B employs a FeCl₃·6H₂O/hydrazine hydrate system in ethanol under reflux, achieving 97% conversion of nitro to amine without generating iron sludge. This contrasts with conventional iron-powder reductions, which produce hazardous waste. For benzonitrile synthesis, the resultant amine could undergo diazotization and subsequent cyanation via the Sandmeyer reaction, using CuCN as the cyanide source.
Cyanation Methodologies
Nucleophilic Aromatic Substitution
Direct displacement of aromatic chlorides with cyanide ions represents a straightforward route to benzonitriles. In the synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene, nucleophilic substitution with phenoxide ions occurs at 80–90°C using anhydrous bases like K₂CO₃. Adapting this approach, 2-chloro-4-[3-(trifluoromethyl)phenyl]benzene chloride could react with sodium cyanide (NaCN) in dimethylformamide (DMF) at elevated temperatures (120–150°C) to yield the target nitrile. Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) may enhance reactivity by solubilizing cyanide ions in organic phases.
Comparative Analysis of Synthetic Routes
Table 1: Comparison of potential synthetic routes for this compound.
Challenges in Purification and Characterization
Distillation and Crystallization
Final purification of the target compound may involve vacuum distillation (≤−0.096 MPa, 95–100°C) to separate low-volatility byproducts. Alternatively, crystallization from ethanol/water mixtures could exploit differential solubility of nitrile versus amine intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group can activate the aromatic ring towards electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled temperature conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the nitrile group can form hydrogen bonds with target proteins, influencing their activity and function. The chloro group can also participate in halogen bonding, further modulating the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of 2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile and Analogues
Electronic Effects :
- The -CF₃ group in this compound is strongly electron-withdrawing, polarizing the aromatic ring and enhancing electrophilic substitution resistance. This contrasts with compounds like 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile, where dual -Cl and -CN groups create a synergistic electron-deficient environment .
- In tau-fluvalinate, the -CF₃ group stabilizes the molecule via hydrophobic interactions, while the ester linkage in its structure increases hydrolytic lability compared to the stable benzonitrile core .
Key Observations :
- The synthesis of this compound requires harsh conditions (130°C, inert atmosphere) due to the low reactivity of the fluorinated precursor . In contrast, palladium-catalyzed couplings (e.g., Sonogashira in ) achieve higher yields under milder conditions.
- The presence of -CF₃ in intermediates complicates purification, as noted in , where mixtures of diastereomers required advanced chromatographic techniques .
Table 3: Comparative Bioactivity and Solubility
Key Findings :
- The low aqueous solubility of this compound (LogP ~3.8) is typical for trifluoromethylated aromatics, limiting its direct use but making it suitable for lipid-rich biological environments .
- In contrast, diaryl ether derivatives with -OH groups (e.g., 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol) exhibit improved solubility (1–5 mg/mL) and sub-micromolar anti-HIV activity .
Stability and Reactivity
- Hydrolytic Stability : The benzonitrile core in this compound is resistant to hydrolysis, unlike ester-containing analogues like tau-fluvalinate, which degrade under basic conditions .
- Thermal Stability : The compound’s melting point (>200°C, inferred from analogues in ) exceeds that of less halogenated derivatives (e.g., 4-fluoro-3-methylbenzonitrile, m.p. ~100°C ), due to strong intermolecular halogen bonding.
Biological Activity
2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile (CAS No. 154606-29-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorobenzonitrile backbone with a trifluoromethyl group attached to the phenyl ring, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been identified as a potent inhibitor of c-KIT kinase, particularly effective against wild-type and drug-resistant mutants. In vivo experiments demonstrated significant antitumor efficacy in models expressing c-KIT mutations associated with gastrointestinal stromal tumors (GISTs) . The compound showed favorable pharmacokinetic profiles across different species, indicating its potential for therapeutic applications.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases. By targeting c-KIT, it disrupts signaling pathways essential for tumor growth and survival. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .
Case Studies
- Gastrointestinal Stromal Tumors (GISTs) :
- In Vitro Studies :
Data Table: Biological Activity Summary
Q & A
Basic: What are the most reliable synthetic routes for 2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile?
Answer:
A common method involves Ullmann-type coupling between halogenated benzonitrile precursors and trifluoromethylphenyl boronic acids. For example, 2-chloro-4-iodobenzonitrile can react with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water at 80–100°C for 12–24 hours . Alternative routes include nucleophilic aromatic substitution , where 2-chloro-4-fluorobenzonitrile reacts with 3-(trifluoromethyl)phenol under high temperatures (130°C) in an inert atmosphere (e.g., N₂) for 24 hours .
Key Considerations:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Monitor reaction progress using TLC or HPLC to detect unreacted starting materials.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ≈ -60 to -65 ppm). ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm), with splitting patterns indicating substituent positions .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (C₁₄H₇ClF₃N, theoretical MW: 281.56 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement of chloro and trifluoromethyl groups, critical for structure-activity relationship (SAR) studies .
Basic: What are its primary applications in medicinal chemistry?
Answer:
- Intermediate for NNRTIs : Used in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) with sub-micromolar IC₅₀ values against HIV-1 .
- Agonist Development : Derivatives act as G-protein-coupled receptor 40 (GPR40) agonists, relevant for type 2 diabetes therapeutics .
- Anticancer Scaffolds : Trifluoromethyl groups enhance metabolic stability, enabling exploration in kinase inhibitors .
Advanced: How can researchers resolve contradictions in regioselectivity during derivatization?
Answer:
Contradictions arise due to competing electronic effects:
- Electron-Withdrawing Groups (EWGs) : The chloro and cyano groups direct electrophilic substitution to the meta position relative to the trifluoromethyl group.
- Steric Effects : Bulky substituents at the 4-position may force reactions to occur at less hindered sites.
Methodological Approach: - Use DFT calculations (e.g., Gaussian 16) to model charge distribution and predict reactive sites .
- Validate with isotopic labeling (e.g., ¹³C/²H) in reaction intermediates .
Advanced: How to optimize reaction yields for Suzuki-Miyaura couplings involving this compound?
Answer:
- Catalyst Screening : Pd(OAc)₂ with SPhos ligand increases efficiency in coupling with aryl boronic acids .
- Solvent Optimization : Use DMF/H₂O (3:1) for polar substrates; add Cs₂CO₃ to enhance solubility.
- Temperature Control : Maintain 90°C to balance reaction rate and catalyst stability.
Data Example:
| Ligand | Yield (%) | TOF (h⁻¹) |
|---|---|---|
| SPhos | 85 | 12.5 |
| XPhos | 72 | 9.8 |
| No ligand | <10 | — |
Advanced: What mechanistic insights explain its stability under acidic conditions?
Answer:
- The trifluoromethyl group reduces electron density on the benzene ring, making the compound resistant to protonation and electrophilic attack.
- Cyano Group Stability : The nitrile group is inert to hydrolysis below pH 10, but may degrade in strong acids (e.g., H₂SO₄, >50°C) via intermediate imine formation .
Experimental Validation: - Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: How does its electronic profile influence interactions with biological targets?
Answer:
- Lipophilicity : LogP ≈ 3.2 (calculated via ChemDraw) enhances membrane permeability.
- Hydrogen Bonding : The cyano group acts as a weak H-bond acceptor, critical for binding to kinase ATP pockets.
Case Study:
In GPR40 agonists, the trifluoromethyl group’s hydrophobicity improves binding affinity (ΔG = -9.8 kcal/mol) compared to non-fluorinated analogs .
Advanced: How to address discrepancies in biological activity between enantiomers?
Answer:
- Chiral Resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to isolate enantiomers .
- Docking Simulations : Compare binding modes of (R)- and (S)-enantiomers with target proteins (e.g., HIV-1 reverse transcriptase) .
Data Example:
| Enantiomer | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|
| (R) | 0.12 | -10.2 |
| (S) | 1.4 | -7.8 |
Advanced: What computational tools predict its environmental toxicity?
Answer:
- EPA EPI Suite : Estimates biodegradation half-life (t₁/₂ = 120 days) and bioaccumulation potential (BCF = 350).
- OECD QSAR Toolbox : Predicts moderate aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia magna) .
Mitigation Strategies: - Design derivatives with hydroxyl groups to enhance biodegradability .
Advanced: How to analyze conflicting crystallographic data on its polymorphs?
Answer:
- Powder XRD : Compare experimental patterns with Cambridge Structural Database (CSD) entries.
- Thermal Analysis : DSC detects polymorph transitions (e.g., Form I melts at 145°C; Form II at 138°C) .
Resolution Workflow:
Recrystallize from ethanol/water (9:1) to isolate dominant polymorph.
Use Rietveld refinement to resolve peak overlaps in XRD data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
